
N'-Methylacetohydrazide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-Methylacetohydrazide hydrochloride: is an organic compound with the molecular formula C₃H₉ClN₂O. It is a derivative of hydrazine and is known for its diverse physical, chemical, and biological properties. This compound is commonly used in various fields of research and industry due to its unique characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions: N’-Methylacetohydrazide hydrochloride can be synthesized by reacting methyl acetate with hydrazine, followed by the subsequent reaction of the resulting product with nitrous acid. The reaction typically proceeds under controlled conditions to ensure the purity and yield of the final product .
Industrial Production Methods: In industrial settings, the synthesis of N’-Methylacetohydrazide hydrochloride involves the use of large-scale reactors and precise control of reaction parametersThe product is then purified through recrystallization with hydrochloric acid .
Chemical Reactions Analysis
Types of Reactions: N’-Methylacetohydrazide hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups in the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize N’-Methylacetohydrazide hydrochloride.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce hydrazine derivatives .
Scientific Research Applications
Chemistry: N’-Methylacetohydrazide hydrochloride is used as a synthetic reagent in organic synthesis. It is employed in the preparation of various chemicals, including carbonyl compounds and heterocyclic compounds.
Biology: In biological research, N’-Methylacetohydrazide hydrochloride is studied for its antimicrobial, anti-inflammatory, and anti-tumor properties. It has shown activity against bacterial strains such as Escherichia coli and Staphylococcus aureus.
Mechanism of Action
The mechanism of action of N’-Methylacetohydrazide hydrochloride involves its interaction with molecular targets and pathways within cells. The compound exerts its effects by inhibiting specific enzymes or interfering with cellular processes. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes.
Comparison with Similar Compounds
- Acetic acid, 2-methylhydrazide
- 1-Acetyl-2-methylhydrazine
- N-Methylacetohydrazonic acid
Uniqueness: N’-Methylacetohydrazide hydrochloride stands out due to its unique combination of physical, chemical, and biological properties. Its versatility in various reactions and applications makes it a valuable compound in research and industry .
Properties
Molecular Formula |
C3H9ClN2O |
|---|---|
Molecular Weight |
124.57 g/mol |
IUPAC Name |
N'-methylacetohydrazide;hydrochloride |
InChI |
InChI=1S/C3H8N2O.ClH/c1-3(6)5-4-2;/h4H,1-2H3,(H,5,6);1H |
InChI Key |
MITXLWXLPCHRLR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NNC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




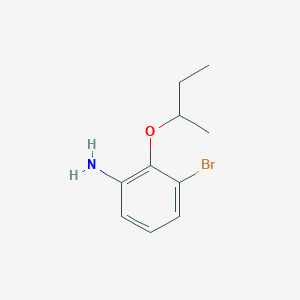

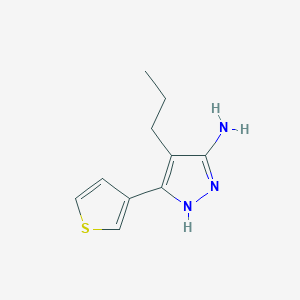


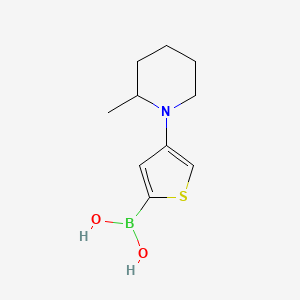
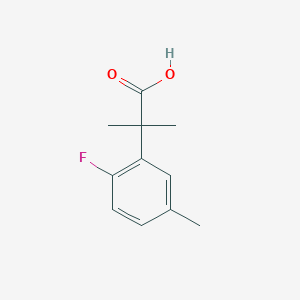
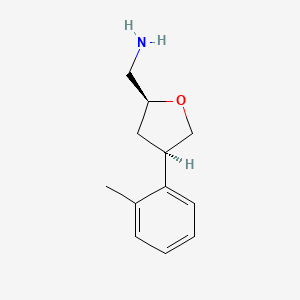
![2',7'-Dibromo-5,7-dichloro-3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxylic acid](/img/structure/B13345839.png)
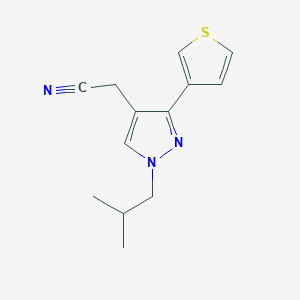
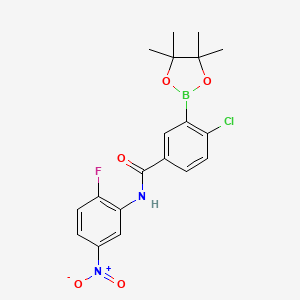
![6-Oxaspiro[3.4]octan-8-ol](/img/structure/B13345847.png)
